5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol

Descripción

Historical Development and Research Context of Thiazole-Oxadiazole Compounds

The exploration of thiazole and oxadiazole derivatives dates to the late 19th century, with foundational work on oxadiazole synthesis by Tiemann and Kruger in 1884. Early studies focused on the reactivity of nitriles and amidoximes to construct the 1,2,4-oxadiazole scaffold, a method later refined using acylating agents and green chemistry approaches like microwave irradiation. Thiazoles, recognized for their presence in natural products like vitamin B1, gained prominence in the 20th century with the development of sulfa drugs and cephalosporin antibiotics.

The fusion of thiazole and oxadiazole motifs emerged as a strategic innovation in medicinal chemistry, driven by the need to enhance bioactivity and metabolic stability. For instance, the incorporation of a dimethylthiazole subunit into the oxadiazole framework was inspired by the success of hybrid heterocycles in addressing drug resistance and improving target selectivity. Early synthetic routes for such hybrids often involved multicomponent reactions, as demonstrated by Evdokimov et al. (2007), who utilized aldehydes, thiols, and malononitrile to assemble pyridine-thiazole hybrids. These methodologies laid the groundwork for synthesizing this compound, leveraging cyclization and functional group compatibility.

Significance of this compound in Heterocyclic Chemistry

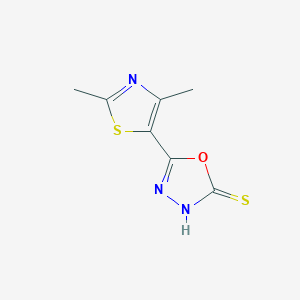

The compound’s structure integrates two electron-deficient heterocycles: the 1,3,4-oxadiazole and 2,4-dimethylthiazole. The oxadiazole ring, characterized by its planar geometry and aromaticity, serves as a bioisostere for ester and amide groups, enabling improved metabolic stability. The thiazole ring contributes a sulfur atom, enhancing lipophilicity and enabling π-π stacking interactions with biological targets. The dimethyl groups at the thiazole’s 2- and 4-positions introduce steric hindrance, modulating the compound’s reactivity and binding specificity.

A key structural feature is the thiol (-SH) group at the oxadiazole’s 2-position, which permits disulfide bond formation or nucleophilic substitution reactions. This functionality is critical for covalent inhibition strategies, particularly in enzyme targets like kinases or proteases. Computational studies suggest that the compound’s electronic profile facilitates interactions with ATP-binding pockets, a trait exploited in anticancer agent design.

Table 1: Key Structural Attributes and Their Chemical Implications

| Structural Feature | Chemical Property | Biological Relevance |

|---|---|---|

| 1,3,4-Oxadiazole core | Electron-deficient, planar | Bioisosteric replacement for esters |

| 2,4-Dimethylthiazole | Enhanced lipophilicity | Improved membrane permeability |

| C-2 Thiol group | Nucleophilic reactivity | Covalent target engagement |

Heterocyclic Scaffold Privileged Status in Medicinal Chemistry

Privileged scaffolds are molecular frameworks recurrent in drug discovery due to their target versatility. The 1,3,4-oxadiazole ring is a quintessential example, appearing in carbonic anhydrase inhibitors (e.g., acetazolamide) and anticancer agents. Similarly, thiazoles are integral to antibiotics (cefazolin) and antidiabetics (epalrestat). The fusion of these scaffolds in this compound amplifies their privileged status, enabling dual-target engagement and polypharmacology.

The compound’s bioisosteric potential is exemplified by its resemblance to purine bases, allowing mimicry of adenosine in kinase inhibition. Additionally, the thiol group’s ability to modulate redox homeostasis positions it as a candidate for antioxidant or pro-oxidant therapies, depending on the cellular context. Recent studies highlight its role in disrupting bacterial biofilms, leveraging the thiazole’s affinity for metalloenzymes involved in extracellular matrix synthesis.

Current Research Landscape and Applications

Contemporary research on this compound spans synthetic optimization, computational modeling, and biological screening. Advances in one-pot syntheses, such as the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, have improved yields and scalability. For instance, Al-Omar et al. (2011) demonstrated the use of phosphorous pentasulfide to convert hydrazides into thiadiazoles, a method adaptable to oxadiazole-thiazole hybrids.

Biologically, the compound has shown promise in preliminary anticancer assays. Romagnoli et al. (2015) reported that analogous imidazo[1,2-b]thiadiazole derivatives exhibit nanomolar cytotoxicity against leukemia and breast cancer cell lines. Mechanistic studies suggest tubulin polymerization inhibition or topoisomerase II interference as potential modes of action. In antimicrobial research, the thiol group’s reactivity toward bacterial thioredoxin reductase has been explored, with derivatives showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Recent Biological Findings for Oxadiazole-Thiazole Hybrids

Future directions include structural diversification via Suzuki-Miyaura coupling to introduce aryl groups at the thiazole’s 5-position, enhancing target affinity. Additionally, nanoparticle-based delivery systems are being investigated to overcome solubility limitations, a common challenge with heterocyclic thiols. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate these findings into preclinical candidates.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2,4-dimethyl-1,3-thiazol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS2/c1-3-5(13-4(2)8-3)6-9-10-7(12)11-6/h1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPQBNRJCZXHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require specific solvents like methanol or ethanol and may involve catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of derivatives containing the 1,3,4-oxadiazole scaffold. The compound 5-(dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol has shown promising results against various bacterial and fungal strains.

- Synthesis and Screening : A study synthesized several thiazole-substituted 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity. The results indicated that many compounds exhibited significant antibacterial and antifungal effects. For instance, certain derivatives demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like gentamicin .

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 5a | 0.5 | Staphylococcus aureus |

| 5b | 0.78 | Bacillus subtilis |

| 6a | 1.56 | E. coli |

Anticancer Applications

The anticancer potential of oxadiazole derivatives has been extensively researched. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- Cytotoxicity Studies : In vitro studies have shown that the compound can induce apoptosis in glioblastoma cells. For example, certain derivatives were found to significantly reduce cell viability and promote DNA damage in cancer cells .

| Study Type | Cell Line | Result |

|---|---|---|

| Cytotoxic Assay | LN229 (Glioblastoma) | Significant apoptosis observed |

| Colony Formation Assay | Various | Reduced colony formation |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. These properties are crucial for protecting cells from oxidative stress and may contribute to its anticancer effects.

- Radical Scavenging Assays : Compounds derived from this scaffold have shown significant radical scavenging activity against various free radicals such as DPPH and superoxide radicals. For instance, certain derivatives demonstrated effective scavenging capabilities due to the presence of electron-donating groups .

| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |

|---|---|---|

| 6a | 85 | 78 |

| 6e | 90 | 82 |

Mecanismo De Acción

The mechanism of action of 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiazole and oxadiazole rings can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The 1,3,4-oxadiazole-2-thiol scaffold is highly versatile, with modifications at the 5-position significantly altering properties. Key structural analogs include:

Halogen-Substituted Derivatives

- 5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol (4n) : Synthesized in 76% yield via Method C .

- 5-(2,4-Dichloro-5-methylphenyl)-1,3,4-oxadiazole-2-thiol (4o) : Achieved 85% yield, indicating enhanced reactivity with multiple chloro substituents .

- 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (4x) : 81% yield, demonstrating tolerance for bulky halogens .

The target compound’s dimethylthiazole group may offer similar lipophilicity but with reduced steric hindrance compared to polyhalogenated analogs.

Trifluoromethyl-Substituted Derivatives

- 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol (4u) : High yield (86%) due to CF₃’s electron-withdrawing effects stabilizing intermediates .

- 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (6) : Synthesized via multi-step reactions, highlighting compatibility with fluorinated pyrazoles .

Comparison : The CF₃ group enhances metabolic stability and binding affinity in many drug candidates. The dimethylthiazole in the target compound lacks this effect but may provide unique π-π stacking interactions.

Aromatic and Heteroaromatic Derivatives

- 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol : Synthesized via ring-closing reactions (melting point: 231°C) .

- 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol : Marketed as a reagent (CAS# 3690-46-8) with applications in metal coordination .

- 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol : Features a bulky adamantane group, influencing solubility and steric effects .

Comparison: Pyridyl substituents introduce basicity, enhancing water solubility, while adamantane increases hydrophobicity.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Predicted based on structural analogs.

Actividad Biológica

The compound 5-(Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol is a member of the oxadiazole family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on various studies.

Synthesis of this compound

The synthesis typically involves the reaction of thiazole derivatives with hydrazine and carbon disulfide in a basic medium. The following general procedure is often employed:

- Reagents : Dimethylthiazole, hydrazine hydrate, and carbon disulfide.

- Solvent : Ethanol or similar organic solvents.

- Procedure :

- Combine thiazole and hydrazine in ethanol.

- Add carbon disulfide and base (e.g., sodium hydroxide).

- Reflux the mixture for several hours.

- Isolate the product through filtration and recrystallization.

This method yields the desired thiol derivative with good purity and yield .

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits both bactericidal and fungicidal effects.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.14 µg/ml | |

| Escherichia coli | 15 µg/ml | |

| Candida albicans | 10 µg/ml |

The compound demonstrated enhanced activity compared to other thiazole and oxadiazole derivatives. The presence of the thiol group is believed to enhance its lipophilicity and membrane permeability, facilitating better interaction with microbial targets .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines with promising results.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 12.5 | |

| A549 (Lung cancer) | 15.0 | |

| HeLa (Cervical cancer) | 10.0 |

The mechanism of action appears to involve inhibition of key enzymes involved in DNA synthesis, particularly thymidylate synthase (TS), which is crucial for nucleotide biosynthesis . The structure-activity relationship suggests that modifications to the thiazole or oxadiazole rings can significantly affect cytotoxicity.

Case Study 1: Antimicrobial Screening

In a study by Du et al., a series of oxadiazole derivatives were synthesized and screened for antimicrobial activity. Among these, the dimethylthiazolyl derivative exhibited superior activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 2: Anticancer Evaluation

A study published in MDPI evaluated various oxadiazole derivatives for their anticancer properties using MTT assays. The results indicated that compounds similar to This compound showed significant cytotoxic effects on cancer cell lines due to their ability to induce apoptosis through mitochondrial pathways .

Q & A

Q. Table 1: Common Synthesis Methods

| Method | Reagents/Conditions | Key Observations | Reference |

|---|---|---|---|

| Cyclization | Hydrazide + CS₂, KOH, ethanol | High purity, moderate yield | |

| Nucleophilic Substitution | Sodium monochloroacetate, H₂O | Requires pH control |

Which spectroscopic methods are essential for confirming the structure of this compound?

Basic

IR spectroscopy identifies functional groups (e.g., –SH at ~2500 cm⁻¹, C=S at ~1200 cm⁻¹) . ¹H-NMR is used to confirm aromatic proton environments (e.g., dimethyl-thiazole protons at δ 2.5–3.0 ppm) and substituent integration . Elemental analysis validates stoichiometry, while mass spectrometry confirms molecular weight.

How can researchers optimize reaction conditions to improve the yield of this compound?

Advanced

Key variables include solvent polarity (e.g., DMF enhances solubility of intermediates), temperature (reflux vs. room temperature), and catalyst selection (e.g., K₂CO₃ for deprotonation). Evidence suggests that using methanol as a solvent with controlled dropwise addition of reagents reduces side products . DOE (Design of Experiments) can systematically evaluate interactions between variables.

What strategies are effective in resolving contradictory spectral data during characterization?

Advanced

Contradictions in NMR/IR data may arise from tautomerism (thiol ↔ thione) or impurities. Strategies:

- Variable Temperature NMR : To observe dynamic equilibria .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems.

- X-ray Crystallography : Definitive structural confirmation (as seen in related oxadiazole derivatives) .

How does the thiol group influence the compound's reactivity and biological interactions?

Advanced

The –SH group enhances nucleophilicity, enabling disulfide bond formation or metal chelation, which is critical in enzyme inhibition (e.g., targeting cysteine proteases) . In biological assays, thiol-containing oxadiazoles show enhanced antibacterial activity due to membrane disruption . However, thiol oxidation to sulfonic acids under aerobic conditions may reduce efficacy, necessitating stability studies.

What in silico methods are recommended to predict biological targets for this compound?

Advanced

Molecular docking (e.g., AutoDock Vina) against databases like PDB can identify potential targets. For example, docking studies of analogous compounds revealed binding to EGFR kinase via hydrogen bonding with the oxadiazole ring . MD simulations assess binding stability, while QSAR models predict activity based on substituent electronic parameters.

How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Q. Advanced

Core Modifications : Vary substituents on the thiazole (e.g., alkyl vs. aryl groups) .

Bioisosteric Replacement : Replace the oxadiazole with thiadiazole to assess tolerance .

Pharmacophore Mapping : Identify critical moieties (e.g., thiol, aromatic rings) using software like Schrodinger’s Phase.

Biological Testing : Prioritize assays aligned with observed activities (e.g., antimicrobial MIC, cytotoxicity IC₅₀) .

What are the known biological activities of oxadiazole-thiol derivatives?

Basic

These derivatives exhibit broad bioactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.